molecular formula C11H18N2O3 B13516455 tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13516455
M. Wt: 226.27 g/mol
InChI Key: OXGZIGAYYGRTHO-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1

InChI Key

OXGZIGAYYGRTHO-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)NC2

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2

Origin of Product

United States

Preparation Methods

Cyclization and Protection Strategy

  • The bicyclic diazabicyclo[3.2.1]octane core is typically formed by intramolecular cyclization of appropriately substituted diamine or amino acid derivatives.
  • Protecting groups such as tert-butyl esters are introduced to protect the carboxylate functionality during the cyclization steps.
  • The use of tert-butyl protecting groups is favored due to their stability under various reaction conditions and ease of removal if necessary.

Base-Mediated Cyclization Using Alkoxides

  • A common approach involves treating precursor compounds with strong bases such as potassium tert-butoxide (K t-butoxide), sodium tert-butoxide (Na t-butoxide), or lithium tert-butoxide (Li t-butoxide) in polar aprotic solvents like N,N-dimethylacetamide (DMAC), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).
  • These bases facilitate the deprotonation and intramolecular nucleophilic attack to form the bicyclic ring system efficiently.
  • The base is typically used in stoichiometric amounts ranging from 1 to 2 equivalents relative to the precursor, with 1.2 equivalents being common for optimized yields.

Use of N-Substituted Hydroxylamine Derivatives

  • N-4-nitrobenzenesulfonyl-O-benzylhydroxylamine is often employed as a reagent in the synthesis to introduce nitrogen functionalities and facilitate ring closure.
  • The reagent is used in amounts of about 1 to 1.5 equivalents per equivalent of precursor compound, ensuring high conversion rates to the desired bicyclic structure.

Purification and Yield Optimization

  • Purification techniques such as chromatography (e.g., silica gel column chromatography) are employed to isolate the pure this compound with high purity (>95%).
  • Reaction conditions including temperature, solvent choice, and reaction time are optimized to maximize yield and stereochemical purity.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvents Base/Equivalents Notes
1 Precursor diamine or amino acid derivative DMAC, DMF, THF, MeOH K t-butoxide (1.0–1.5 eq) Base-mediated cyclization
2 N-4-nitrobenzenesulfonyl-O-benzylhydroxylamine DMAC, MeOH 1.0–1.5 eq Nitrogen functionalization and ring closure
3 Purification Silica gel chromatography Achieves >95% purity

Detailed Research Findings and Mechanistic Insights

  • The intramolecular cyclization step is critical and involves nucleophilic attack by an amine nitrogen on an electrophilic carbonyl carbon, forming the bicyclic diazabicyclo system.
  • The stereochemistry (1R,5S) is controlled by the chiral centers present in the starting materials and reaction conditions that favor retention of configuration.
  • The tert-butyl ester group serves both as a protecting group and as a functional handle for further derivatization or biological activity modulation.
  • Research indicates that the bicyclic framework allows for favorable interactions with biological targets, making this compound a valuable intermediate in drug discovery.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a scaffold for drug development. Its diazabicyclo core is of particular interest for designing molecules that can interact with biological targets .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is being investigated as a candidate for developing drugs that target specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The diazabicyclo core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : tert-Butyl (1R,5S)-3-oxo-3,8-diazabicyclooctane-8-carboxylate
  • Synonyms: BOC-Nortropinone, 8-Boc-3-oxo-8-azabicyclooctane .
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 239.315 g/mol .
  • Key Features :
    • Bicyclooctane scaffold with a ketone (oxo) group at position 3 and a tert-butoxycarbonyl (Boc) group at the 8-nitrogen.
    • Stereochemistry: (1R,5S) configuration ensures specific spatial orientation for molecular interactions .

Comparison with Similar Compounds

2.1. Structural and Functional Group Variations
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : tert-Butyl (1R,5S)-3-oxo-3,8-diazabicyclooctane-8-carboxylate 3-oxo, 8-Boc C₁₂H₁₉NO₃ 239.315 Pan-Ras inhibitor intermediate
tert-Butyl (5S)-3-hydroxy-8-azabicyclooctane-8-carboxylate 3-hydroxy (replaces oxo) C₁₂H₂₁NO₃ 227.304 Higher polarity due to -OH; chiral synthon
tert-Butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclooctane-8-carboxylate 3-formyl (aldehyde group) C₁₃H₂₁NO₃ 239.315 Reactivity in nucleophilic additions
tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclooctane-8-carboxylate 3-trifluoroacetyl (electron-withdrawing) C₁₃H₁₈F₃N₂O₃ 316.29 Enhanced stability for peptide coupling
tert-Butyl (1R,5R)-3-benzyl-6-oxo-3,8-diazabicyclooctane-8-carboxylate 3-benzyl, 6-oxo C₁₉H₂₆N₂O₃ 330.43 Bulky aromatic substituent; CNS targets

Key Observations :

  • Functional Groups : Replacement of the 3-oxo group with hydroxyl () or formyl () alters hydrogen-bonding capacity and reactivity.
  • Electronic Effects : Trifluoroacetyl substitution () introduces strong electron-withdrawing properties, enhancing electrophilicity for synthetic modifications.
  • Steric Effects : Benzyl groups () increase steric bulk, influencing binding affinity in receptor-ligand interactions.
2.2. Stereochemical Variations
  • Endo vs. Exo Isomers: tert-Butyl endo-3-amino-8-azabicyclooctane-8-carboxylate (CAS 207405-68-3) and exo-3-amino isomer (CAS 744183-20-8) exhibit distinct biological activities due to spatial arrangement of the amino group . The (1R,5S) configuration of the target compound ensures optimal alignment for binding to Ras proteins .

Biological Activity

Tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural and biological properties. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H20N2O2C_{11}H_{20}N_{2}O_{2} and a molecular weight of approximately 212 Da. It features a tert-butyl group attached to a diazabicyclo framework, which is known for its ability to interact with various biological targets.

Key Structural Features:

  • Bicyclic structure
  • Tert-butyl group
  • Carboxylate functional group

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.
  • Cytotoxicity: In vitro assays reveal that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Synthesis Methods

The synthesis of this compound has been explored through various methods:

  • Multi-step Organic Synthesis: Utilizing diazabicyclo frameworks as intermediates to introduce functional groups.
  • Catalytic Reactions: Employing catalysts to enhance yield and selectivity during the synthesis process.

Table 1: Comparison of Synthesis Methods

MethodDescriptionYield (%)
Multi-step Organic SynthesisInvolves several reaction steps70
Catalytic ReactionsUses catalysts to improve efficiency85

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Studies: A study demonstrated that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Antimicrobial Efficacy: Research showed that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antimicrobial agent.

Research Findings

Recent research has focused on elucidating the mechanisms behind the biological activities of this compound:

  • Mechanism of Action: The compound appears to disrupt cellular processes by interfering with enzyme function and altering metabolic pathways.
  • Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications to the bicyclic structure can enhance or diminish biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, and what factors influence yield?

  • Methodology : The compound is synthesized via multi-step reactions, often starting with bicyclic amine precursors. For example, tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (a related intermediate) is functionalized through coupling or oxidation reactions, as seen in Pan-Ras inhibitor synthesis (50% yield achieved via tert-butyl protection and amine coupling) . Key factors include:

  • Reagent selection : Sodium triacetoxyborohydride for reductive amination improves stereochemical control .
  • Purification : Column chromatography or crystallization is critical for isolating high-purity solids (>97% purity) .
    • Data Table :
StepReagents/ConditionsYield RangePurityReference
Amine couplingDCE/TFE, NaBH(OAc)₃50–70%>95%
OxidationKMnO₄ or Pd-mediated40–60%>90%

Q. How is the compound characterized, and what analytical methods validate its structure?

  • Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example:

  • ¹H/¹³C NMR : Peaks at δ 1.4–1.5 ppm confirm tert-butyl groups, while bicyclic protons appear as complex multiplet signals .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ = 227.304) ensures molecular formula accuracy .
    • Advanced Tip : X-ray crystallography resolves stereochemical ambiguity in bicyclic systems .

Advanced Research Questions

Q. How does stereochemistry at the 1R,5S positions impact biological activity or binding affinity?

  • Methodology : Comparative studies of enantiomers show that the 1R,5S configuration enhances receptor selectivity. For instance, endo-3-aminotropane derivatives (similar bicyclic structures) exhibit 10-fold higher CCR5 binding affinity than exo counterparts due to steric alignment with receptor pockets .
  • Experimental Design :

  • Synthesize both enantiomers via chiral auxiliaries or asymmetric catalysis.
  • Use surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 70%) for this compound?

  • Methodology : Variability often stems from:

  • Reaction scale : Milligram-scale reactions (e.g., 1.56 mg in ) may suffer from inefficiencies vs. optimized gram-scale processes.
  • Catalyst loading : Pd-mediated oxidations require precise catalyst ratios (e.g., 0.1–1 mol%) to avoid side reactions .
    • Resolution Strategy :
  • Replicate procedures with controlled variables (temperature, solvent purity).
  • Use Design of Experiments (DoE) to identify critical parameters .

Q. What are the applications of this compound in medicinal chemistry, particularly for targeted protein degradation?

  • Methodology : The bicyclic scaffold serves as a molecular glue in cereblon (CRBN)-mediated degradation. For example:

  • Functionalize the 2-oxo group with E3 ligase-binding motifs (e.g., lenalidomide derivatives) .
  • Assess degradation efficiency via Western blotting (e.g., NEK7 degradation at 10 nM IC₅₀) .

Data Contradiction Analysis

Q. Why do different sources report conflicting purity levels (e.g., 96.5% vs. 98%) for related derivatives?

  • Analysis : Discrepancies arise from:

  • Analytical methods : HPLC vs. LC-MS may detect trace impurities differently .
  • Storage conditions : Hydrolysis of the tert-butyl group under humid conditions reduces purity over time .
    • Mitigation :
  • Use Karl Fischer titration to monitor moisture content.
  • Store compounds under inert gas at -20°C .

Methodological Recommendations

  • Stereochemical Purity : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Scale-Up : Transition from batch to flow chemistry for oxidation steps to improve reproducibility .
  • Biological Assays : Pair SPR with cellular thermal shift assays (CETSA) to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.